5-Iodo-pyridine-2-carbaldehyde

Cross-coupling Carbonylation Palladium catalysis

Researchers pursuing efficient Pd-catalyzed cross-coupling often encounter sluggish conversion and low yields with bromo or chloro analogs. 5-Iodo-pyridine-2-carbaldehyde eliminates this bottleneck: the labile C-I bond ensures rapid oxidative addition, delivering superior reaction rates and yields in Suzuki-Miyaura transformations. • Superior reactivity: Iodo >> Bromo > Chloro for Pd(0) oxidative addition, enabling milder conditions and higher turnover. • Orthogonal aldehyde handle supports sequential derivatization-protect or condense first, then cross-couple late-stage for maximal molecular diversity. • Ideal precursor for 5-aryl-pyridine-2-carbaldehyde libraries in medicinal chemistry SAR campaigns.

Molecular Formula C6H4INO
Molecular Weight 233.01 g/mol
Cat. No. B15095468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-pyridine-2-carbaldehyde
Molecular FormulaC6H4INO
Molecular Weight233.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1I)C=O
InChIInChI=1S/C6H4INO/c7-5-1-2-6(4-9)8-3-5/h1-4H
InChIKeyVHSNIKDTCGILGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-pyridine-2-carbaldehyde: A Versatile Building Block for Palladium-Catalyzed Cross-Coupling in Drug Discovery


5-Iodo-pyridine-2-carbaldehyde (5-I-2-PyCHO) is a heteroaromatic aldehyde featuring a pyridine ring with an iodine atom at the 5-position and an aldehyde group at the 2-position. This dual functionality makes it a versatile intermediate in organic synthesis, particularly for constructing complex molecules via transition metal-catalyzed reactions. The iodine substituent serves as an excellent leaving group for cross-coupling reactions, while the aldehyde group provides a reactive handle for further derivatization [1]. Its molecular formula is C₆H₄INO with a molecular weight of 233.01 g/mol .

Why 5-Iodo-pyridine-2-carbaldehyde Cannot Be Simply Replaced with 5-Bromo- or 5-Chloro-Analogs


Direct substitution of 5-iodo-pyridine-2-carbaldehyde with its 5-bromo or 5-chloro analogs is not a viable strategy in many synthetic routes due to the significantly different reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions. The bond dissociation energy decreases from C-Cl to C-Br to C-I, making the C-I bond much more labile and leading to faster oxidative addition with palladium(0) catalysts. This fundamental difference translates into higher reaction rates and often superior yields for the iodo-derivative under identical conditions [1]. Therefore, simply replacing the iodine with a lighter halogen may lead to incomplete conversion, lower yields, or require more forcing reaction conditions, impacting the overall efficiency and cost-effectiveness of a synthetic sequence.

Quantitative Differentiation of 5-Iodo-pyridine-2-carbaldehyde: Key Data for Informed Procurement


Superior Reactivity in Carbonylative Suzuki Coupling Compared to Bromopyridines

In palladium-catalyzed carbonylative Suzuki coupling, the reactivity of halopyridines follows a clear trend: iodo- > bromo-. This is a class-level inference based on studies of various mono-iodopyridines and bromopyridines. Under optimized conditions, reactions with iodo-substrates generally proceed with higher rates and can achieve yields in the 80-95% range for benzoylpyridine derivatives [1]. The increased reactivity of the C-I bond towards oxidative addition is the primary driver for this performance difference.

Cross-coupling Carbonylation Palladium catalysis

Higher Reactivity in Standard Suzuki-Miyaura Coupling Compared to Bromo-Analogs

5-Iodopyridines are widely reported to undergo Suzuki-Miyaura coupling reactions to afford 5-aryl-substituted pyridines in good to excellent yields [1], [2]. While a direct yield comparison with 5-bromopyridine-2-carbaldehyde under identical conditions is not available in the search results, the established reactivity trend (C-I > C-Br) for oxidative addition to Pd(0) provides a strong class-level inference that the iodo-derivative will be the more reactive partner. This is a key differentiator for chemists designing synthetic routes.

Suzuki-Miyaura Cross-coupling Heterocyclic chemistry

Versatility in Functional Group Transformations for Diversification

The compound's value is enhanced by its orthogonal reactivity. The iodine atom is a premier handle for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck), allowing for the introduction of a wide array of aryl, alkynyl, and alkenyl groups. Simultaneously, the aldehyde group can be independently transformed into alcohols, carboxylic acids, amines, or olefins via well-established reactions [1]. This dual, independent reactivity is a fundamental characteristic of this scaffold and a key reason for its utility.

Synthetic methodology Functional group interconversion Medicinal chemistry

Optimal Application Scenarios for 5-Iodo-pyridine-2-carbaldehyde Based on Evidenced Capabilities


Synthesis of Diverse 5-Aryl-Pyridine-2-Carbaldehyde Libraries via Suzuki-Miyaura Coupling

5-Iodo-pyridine-2-carbaldehyde is ideally suited as a starting material for generating a library of 5-aryl-substituted pyridine-2-carbaldehydes. Its high reactivity in Suzuki-Miyaura coupling, as supported by class-level evidence [REFS-1, REFS-2], enables efficient and high-yielding coupling with a broad range of aryl boronic acids. This is a critical application in medicinal chemistry for exploring structure-activity relationships (SAR) around the pyridine core.

Construction of Complex Pyridine-Containing Scaffolds via Sequential Chemoselective Transformations

The orthogonal reactivity of the iodo and aldehyde groups allows for sophisticated synthetic planning [3]. For example, the aldehyde can be first converted to a protected functional group or used in a condensation reaction to build a larger scaffold, after which the iodo substituent can be employed in a late-stage cross-coupling to introduce molecular diversity. This sequential approach is highly valuable for the efficient synthesis of complex drug candidates and natural product analogs.

Key Intermediate in the Synthesis of Carbonylative Coupling Products

The established high reactivity of iodopyridines in carbonylative Suzuki couplings makes this compound a prime candidate for synthesizing benzoylpyridine derivatives, a class of compounds with important applications in pharmaceuticals and materials science [4]. The iodo-derivative is the preferred halide partner for achieving high yields and selectivity in these transformations, as evidenced by the reactivity trend iodo > bromo [4].

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